molecular formula C7H3F2NO B13144784 2,6-Difluorobenzo[d]oxazole

2,6-Difluorobenzo[d]oxazole

Cat. No.: B13144784
M. Wt: 155.10 g/mol
InChI Key: NWSJJRMDJBUZNA-UHFFFAOYSA-N
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Description

2,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluoroaniline with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction conditions often require elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the benzene ring or the oxazole ring, depending on the reagents and conditions used.

Scientific Research Applications

2,6-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzo[d]oxazole
  • 2,6-Dimethylbenzo[d]oxazole
  • 2,6-Diethoxybenzo[d]oxazole

Comparison

2,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold in drug design. In contrast, other substituents like chlorine or alkyl groups may alter the compound’s reactivity and biological activity differently.

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,6-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

NWSJJRMDJBUZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)F

Origin of Product

United States

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